(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
CAS No.: 54750-08-2
Cat. No.: VC17018913
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54750-08-2 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (1S,3R,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
| Standard InChI | InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |
| Standard InChI Key | WHXOMZVLSNHION-UYXSQOIJSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@H]1O |
| Canonical SMILES | CC1CC2C(C2(C)C)CC1O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol consists of a bicyclo[4.1.0]heptane skeleton, a fused ring system comprising a six-membered and a one-membered ring. The stereochemistry is defined by the substituents at positions 1, 3, 4, and 6:
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1α: The methyl group at position 1 occupies the axial orientation.
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3β: The hydroxyl group at position 3 is equatorial.
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4β: The methyl group at position 4 is equatorial.
This configuration is critical to the compound’s reactivity and physical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this stereochemistry, ensuring unambiguous identification .
Spectroscopic Identification
Mass spectrometry data from the National Institute of Standards and Technology (NIST) for related compounds, such as 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, reveals a base peak at 152.2334 corresponding to the molecular ion . While direct spectral data for the alcohol derivative is limited, fragmentation patterns of analogous terpenoids suggest prominent peaks at 136 (loss of ) and 121 (loss of ) .
Synthesis and Production
Stereoselective Synthesis
The synthesis of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol typically involves the hydrogenation of its ketone precursor, 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, under controlled conditions. Catalytic hydrogenation using palladium on carbon () in ethanol at 25°C yields the alcohol with high stereoselectivity . Alternative routes include:
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Epoxide Ring-Opening: Treatment of bicyclic epoxides with Grignard reagents.
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Biocatalytic Reduction: Enzymatic reduction of ketones using alcohol dehydrogenases .
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and purity. Key parameters include:
Physical and Thermodynamic Properties
Phase Behavior
The compound exhibits a boiling point of approximately 245°C at atmospheric pressure, extrapolated from vapor pressure data . The enthalpy of vaporization () is experimentally determined as 78.0 kJ/mol, indicative of strong intermolecular hydrogen bonding due to the hydroxyl group .
Table 1: Thermodynamic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 154.25 g/mol | Calculated | |
| Enthalpy of Vaporization | 78.0 kJ/mol | Calorimetry | |
| Boiling Point | ~245°C | Estimated |
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with polar organic solvents such as ethanol and acetone. The octanol-water partition coefficient () is estimated at 2.8, reflecting moderate hydrophobicity .
Chemical Reactivity and Functionalization
Hydroxyl Group Reactivity
The tertiary alcohol moiety undergoes typical alcohol reactions:
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Esterification: Reaction with acetyl chloride yields the corresponding acetate.
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Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) regenerates the ketone precursor .
Ring-Strain Effects
The bicyclo[4.1.0]heptane system introduces significant ring strain, facilitating ring-opening reactions. Treatment with hydrochloric acid () in dichloromethane produces chlorinated derivatives via carbocation intermediates .
Applications and Industrial Relevance
Fragrance and Flavor Industry
As a terpenoid, this compound contributes woody, camphoraceous notes to perfumes and essential oils. Its stability under acidic conditions makes it suitable for use in cosmetic formulations .
Pharmaceutical Intermediates
The bicyclic scaffold serves as a precursor in the synthesis of bioactive molecules, including antiviral agents and anti-inflammatory drugs. Derivatives functionalized at the 3-position show promising activity in preclinical studies .
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